molecular formula C29H40O10 B1259752 Ajugareptansone A

Ajugareptansone A

Cat. No. B1259752
M. Wt: 548.6 g/mol
InChI Key: XUXQPEZRTLXTOS-HSOKWXGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugareptansone A is a natural product found in Ajuga reptans with data available.

Scientific Research Applications

Structural Elucidation and Spectroscopy

Ajugareptansone A, a neo-clerodane diterpene, has been isolated from Ajuga reptans along with other compounds like ajugatansins. The structures of Ajugareptansone A and related compounds were elucidated using spectroscopic methods, enhancing our understanding of neo-clerodane diterpenoids and their potential applications in various fields, including pharmacology and material sciences (Carbonell & Coll, 2001).

Phytochemistry and Biological Activity

The genus Ajuga, which includes Ajugareptansone A, is known for its medicinal properties, traditionally used as food and medicine. A study on Ajuga chamaecistus subsp. scoparia aimed to investigate its antidiabetic, anti-Alzheimer's disease, skin-protective, and antioxidant activities. This research highlighted the potential of Ajugareptansone A and related compounds in developing functional foods, cosmetics, and pharmaceuticals due to their significant enzyme inhibitory and antioxidant capacities (Movahhedin et al., 2016).

Antioxidant Effects

Ajugareptansone A's antioxidant properties have been studied in the context of diabetes management. In an experimental setting, Ajuga iva, which contains compounds like Ajugareptansone A, demonstrated a significant antioxidant effect. This effect was observed through the reduction of lipid peroxidation and enhancement of antioxidant enzymes activities in plasma, erythrocytes, and tissues of diabetic rats, suggesting a potential therapeutic role in managing oxidative stress-related conditions (Taleb-Senouci et al., 2009).

Anti-inflammatory Properties

The anti-inflammatory properties of Ajuga species, including those potentially linked to Ajugareptansone A, were studied in various species like Ajuga bracteosa. The extract exhibited significant anti-inflammatory activity and COX-1 and COX-2 inhibition. This finding supports the traditional use of Ajuga species for inflammatory diseases and highlights the potential medicinal value of Ajugareptansone A in developing anti-inflammatory treatments (Gautam, Jachak, & Saklani, 2011).

Antidiabetic Activity

Ajugareptansone A is part of a group of compounds in Ajuga species known for their antidiabetic properties. Studies have validated the traditional use of Ajuga integrifolia, containing Ajugareptansone A, for treating diabetes mellitus. The crude extract and solvent fractions of Ajuga integrifolia root demonstrated significant antidiabetic activity in experimental models, supporting the potential role of Ajugareptansone A in diabetes management (Alene et al., 2020).

Anticancer Potential

The anticancer potential of Ajuga species, including Ajugareptansone A, was investigated to understand the phytochemical profile and the mechanisms underlying their antitumor efficacy. Ajuga species extracts demonstrated strong inhibitory actions on key molecules involved in the inflammatory response and modulated oxidative stress in cancer cell lines, indicating a potential role in cancer treatment (Rauca et al., 2019).

properties

Product Name

Ajugareptansone A

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

[(1R,2S,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H40O10/c1-7-16(2)26(34)39-23-12-21(32)25-27(6,9-8-20-11-24(33)35-13-20)17(3)10-22(38-19(5)31)28(25,14-36-18(4)30)29(23)15-37-29/h11,16-17,22-23,25H,7-10,12-15H2,1-6H3/t16-,17+,22-,23-,25+,27-,28+,29+/m0/s1

InChI Key

XUXQPEZRTLXTOS-HSOKWXGPSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=O)[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4

Canonical SMILES

CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4

synonyms

ajugareptansone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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